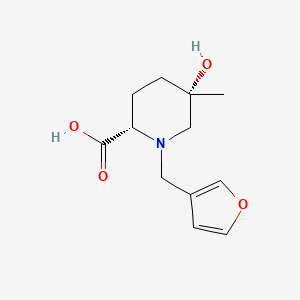

![molecular formula C10H13N3OS B8111718 ((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B8111718.png)

((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone is a complex organic compound featuring distinct structural motifs such as a hexahydropyrrolo[3,2-b]pyrrole core and a thiazole ring. This compound's unique structure makes it interesting for various scientific applications, including pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : Common precursors include substituted thiazole derivatives and hexahydropyrrolo[3,2-b]pyrrole intermediates.

Condensation Reactions: : The synthesis typically involves a condensation reaction where the thiazole and hexahydropyrrolo[3,2-b]pyrrole moieties are coupled using reagents such as acid chlorides or anhydrides under controlled temperature conditions.

Purification: : The resultant product is purified using column chromatography or recrystallization to ensure the desired compound is obtained with high purity.

Industrial Production Methods

Scalable Synthesis: : Industrial production might employ continuous flow reactors to maintain consistent reaction conditions and enhance yield.

Optimization: : Process optimization strategies include tweaking reaction times, temperatures, and reagent concentrations to maximize efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : It can undergo oxidation reactions with agents like potassium permanganate, producing oxidized derivatives.

Reduction: : Reduction with hydrogen gas over a palladium catalyst yields reduced forms.

Substitution: : Substitution reactions with nucleophiles (like amines) can occur at the thiazole ring under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Nucleophiles for Substitution: : Primary amines, alcohols.

Major Products

Oxidized derivatives with carboxyl or hydroxyl groups.

Reduced forms featuring alkanes or amines.

Substituted products with varied functional groups at the thiazole ring.

Scientific Research Applications

Chemistry

Synthetic Intermediates: : Utilized as intermediates in complex organic syntheses.

Catalysis: : Acts as a ligand in organometallic catalysts.

Biology

Biomolecular Probes: : Used in studies to probe protein and enzyme functions.

Fluorescent Markers: : Incorporated into fluorescent dyes for cellular imaging.

Medicine

Drug Development: : Potential candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.

Pharmacokinetics Studies: : Employed to study drug absorption, distribution, metabolism, and excretion.

Industry

Material Science: : Component in creating novel polymers with desired mechanical properties.

Agriculture: : Utilized in the synthesis of agrochemicals for pest control.

Mechanism of Action

Molecular Targets: : The compound targets specific enzymes or receptors, modulating their activity.

Pathways Involved: : It might inhibit or activate signal transduction pathways relevant to disease processes, such as kinase pathways in cancer cells.

Comparison with Similar Compounds

Thiazole Derivatives: : Compared to simple thiazole derivatives, ((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone has a more complex structure, providing diverse functional possibilities.

Hexahydropyrrolo[3,2-b]pyrrole Compounds: : Similar compounds include those with varying substituents on the pyrrole ring, but this compound's unique combination with a thiazole ring stands out for its multifunctionality.

List of Similar Compounds

Thiazolylacetic acid derivatives

Hexahydropyrrolo[3,2-b]pyrrole-based compounds with different functional groups

Thiazole-2-carboxamide derivatives

This compound represents a fascinating intersection of multiple chemical domains, offering myriad research and application avenues.

Properties

IUPAC Name |

[(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-4-yl]-(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c14-10(8-5-15-6-12-8)13-4-2-7-9(13)1-3-11-7/h5-7,9,11H,1-4H2/t7-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBHXEZKFUSMHI-APPZFPTMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2C1N(CC2)C(=O)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]2[C@H]1N(CC2)C(=O)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B8111655.png)

![2-(Cyclopentylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8111662.png)

![4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8111667.png)

![(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B8111672.png)

![[(3aS,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B8111684.png)

![2-o-Tolyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8111691.png)

![N,N-dimethyl-2-((5S,9S)-1-oxo-9-phenyl-2,7-diazaspiro[4.4]nonan-2-yl)acetamide](/img/structure/B8111698.png)

![Morpholino(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone](/img/structure/B8111706.png)

![4-(5-Fluoropyrimidin-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B8111720.png)

![4-((Cyclopropylmethoxy)methyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8111727.png)

![3-((1H-Pyrrol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B8111733.png)

![2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide](/img/structure/B8111740.png)

![Rel-(3Ar,7Ar)-N-(Cyclopropylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide](/img/structure/B8111751.png)